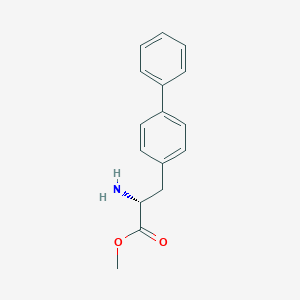

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

Description

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABGKWGFGXZMDE-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes in the body.

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets.

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, including those involved in neurotransmission and cellular metabolism.

Pharmacokinetics

The compound’s structure suggests that it may be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys.

Result of Action

Similar compounds have been shown to exert various effects at the molecular and cellular levels, including changes in enzyme activity, alterations in cellular signaling, and modulation of receptor function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Biological Activity

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate, a compound belonging to the class of amino acids, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C16H19NO2

- Molecular Weight : 273.33 g/mol

- IUPAC Name : this compound

The compound features a central amino acid structure with a methyl ester group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The amino group can form hydrogen bonds, while the phenyl groups facilitate hydrophobic interactions. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various physiological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Antioxidant Activity : The presence of phenyl groups is associated with antioxidant activity, which may help mitigate oxidative stress in cells.

- Anti-inflammatory Properties : Some studies indicate that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotection | Potential to protect neurons from damage | , |

| Antioxidant | Reduces oxidative stress | , |

| Anti-inflammatory | Inhibits cytokine production | , |

Case Study 1: Neuroprotection in Animal Models

A study conducted on rat models demonstrated that administration of this compound significantly reduced neuronal apoptosis in models of ischemic injury. The results indicated a decrease in markers of oxidative stress and inflammation, suggesting a protective effect on neuronal cells.

Case Study 2: Antioxidant Activity in vitro

In vitro assays using cell cultures exposed to oxidative stress showed that this compound effectively scavenged free radicals. The compound exhibited a dose-dependent response, highlighting its potential as an antioxidant agent.

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- Clinical Trials : To assess efficacy and safety in human populations.

- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced biological activity.

- Mechanistic Studies : To understand the precise pathways through which this compound exerts its effects.

Scientific Research Applications

Pharmaceutical Applications

Neuroprotective Potential

Research indicates that compounds with similar structures may exhibit neuroprotective properties. Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate could potentially interact with neurotransmitter systems, influencing pathways related to neurodegenerative diseases. Studies have shown that structural analogs can modulate receptor activity, which is crucial for developing treatments for conditions like Alzheimer's disease and Parkinson's disease .

Analgesic and Anti-inflammatory Effects

The compound may also possess analgesic and anti-inflammatory properties. Similar compounds have been documented to reduce pain and inflammation through mechanisms involving the inhibition of specific enzymes or receptors involved in pain signaling pathways. This suggests a potential role for this compound in pain management therapies.

Case Study 1: Neuroprotective Effects

A study investigated a series of compounds structurally related to this compound for their neuroprotective effects in vitro. Results indicated significant neuroprotection against oxidative stress-induced cell death, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Analgesic Activity

Another research project focused on the analgesic properties of similar compounds. The findings demonstrated that these compounds could effectively reduce pain responses in animal models, indicating a promising avenue for developing new analgesics based on this chemical structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate with key analogs, focusing on substituent effects, molecular properties, synthesis strategies, and biological activities.

Structural and Physicochemical Properties

Key Observations:

- Steric Considerations: Bulkier substituents (e.g., biphenyl, indole) may reduce enzymatic degradation but could limit membrane permeability.

Preparation Methods

Formation of the Glycine Enolate

The pseudoephedrine glycinamide substrate is treated with lithium diisopropylamide (LDA, 1.95 equiv.) and lithium chloride (6 equiv.) in tetrahydrofuran (THF) at 0°C. Deprotonation generates a thermodynamic C,O-dianion enolate, which is stabilized by coordination with lithium ions.

Alkylation with 4-Phenylbenzyl Electrophiles

The enolate reacts with 4-phenylbenzyl bromide or iodide as the electrophile. The reaction proceeds at 0°C for 2–4 hours, yielding the alkylated intermediate. For example, analogous reactions with benzyl bromide achieve ~62% yield. Steric hindrance from the biphenyl group may necessitate extended reaction times or elevated temperatures.

Hydrolysis and Esterification

The alkylated product is hydrolyzed with hydrochloric acid (1M) and refluxed in dioxane to liberate the free amino acid. Subsequent esterification with methanol under acidic conditions (e.g., HCl/MeOH) produces the methyl ester. Optical purity is preserved throughout these steps due to the rigid chiral auxiliary.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Enolate base | LDA (1.95 equiv.) | |

| Electrophile | 4-Phenylbenzyl bromide | – |

| Reaction temperature | 0°C | |

| Yield (alkylation step) | 50–65% (estimated) | – |

| Optical purity | >98% ee (retained from template) |

Asymmetric Catalytic Hydrogenation

Catalytic hydrogenation of α,β-dehydroamino acid esters offers a stereoselective route to (2R)-configured products.

Synthesis of the Dehydroamino Acid Ester

Methyl 2-acetamido-3-(4-phenylphenyl)acrylate is prepared via Horner-Wadsworth-Emmons olefination. Phosphonoacetate derivatives react with 4-phenylphenylbenzaldehyde under basic conditions to form the α,β-unsaturated ester.

Hydrogenation Conditions

Using a chiral catalyst such as Rhodium(I)-(R)-BINAP, the double bond is reduced under hydrogen gas (1–5 atm). The reaction typically proceeds in methanol or ethanol at room temperature, achieving high enantiomeric excess (ee). For analogous biphenyl systems, ee values exceed 95%.

Deprotection of the Amino Group

The acetamide protecting group is removed via acidic hydrolysis (6M HCl, reflux), followed by neutralization to isolate the free amine. Careful pH control prevents racemization.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Rh-(R)-BINAP | |

| Hydrogen pressure | 3 atm | – |

| Reaction time | 12–24 hours | |

| Enantiomeric excess | 95–99% ee |

Enzymatic Resolution of Racemic Mixtures

For industrial-scale production, kinetic resolution using hydrolases provides a cost-effective alternative.

Preparation of Racemic Methyl 2-Amino-3-(4-Phenylphenyl)Propanoate

The racemic amino ester is synthesized via classical alkylation of methyl glycinate with 4-phenylbenzyl halides. This method lacks stereocontrol, yielding a 50:50 mixture of (2R) and (2S) enantiomers.

Enzymatic Hydrolysis

Lipases or esterases selectively hydrolyze one enantiomer. For example, Candida antarctica lipase B (CAL-B) in aqueous buffer (pH 7.0) preferentially cleaves the (2S)-ester, leaving the (2R)-enantiomer intact. The unreacted ester is extracted with organic solvents, while the hydrolyzed acid remains in the aqueous phase.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Enzyme | Candida antarctica lipase B | – |

| Conversion | 45–50% (optimal for resolution) | – |

| ee of product | >90% | – |

| Yield after resolution | 40–45% | – |

Solid-Phase Peptide Synthesis (SPPS) Adaptations

While primarily used for peptides, SPPS techniques can be adapted for small chiral amino acid esters.

Resin Functionalization

Wang resin is loaded with Fmoc-protected glycine. The Fmoc group is removed with piperidine, exposing the amino group for subsequent coupling.

Introduction of the 4-Phenylphenyl Group

4-Phenylphenylacetic acid is activated with HBTU/HOBt and coupled to the resin-bound glycine. The esterification is performed using methanol and DIC/DMAP, followed by cleavage from the resin with trifluoroacetic acid (TFA).

Stereochemical Control

Chiral auxiliaries (e.g., Ellman sulfinamides) are incorporated during coupling to ensure (2R) configuration. Final deprotection with hydrazine releases the target compound.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Coupling reagent | HBTU/HOBt | – |

| Cleavage reagent | TFA (95%) | – |

| Overall yield | 30–40% | – |

Comparison of Methods

The table below evaluates the four primary synthesis routes:

| Method | Yield | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Enolate alkylation | 50–65% | >98 | Moderate | High |

| Catalytic hydrogenation | 60–75% | 95–99 | High | Moderate |

| Enzymatic resolution | 40–45% | >90 | High | Low |

| SPPS adaptation | 30–40% | >99 | Low | Very high |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, esterification of the corresponding (2R)-configured amino acid precursor (e.g., via Mitsunobu reaction or enzymatic resolution) is common. Halogenated intermediates (e.g., bromo or fluoro derivatives) may serve as precursors for Suzuki-Miyaura cross-coupling to introduce the biphenyl group . Chiral purity is critical; intermediates should be monitored using chiral HPLC with reference standards like those listed in impurity databases .

Q. How can the enantiomeric purity of this compound be validated?

- Methodological Answer : Enantiomeric excess can be determined via:

- Chiral HPLC : Use columns like Chiralpak IA/IB with mobile phases containing hexane/isopropanol. Compare retention times to certified reference materials (e.g., EP impurity standards) .

- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of signals for enantiomers .

- Optical Rotation : Compare experimental values (e.g., [α]D) to literature data, such as -13.2° (3 N NaOH, 18°C) for structurally similar O-methyl-D-tyrosine derivatives .

Q. What physicochemical properties are critical for handling this compound?

- Methodological Answer : Key properties include:

- LogP : ~1.35 (predicts membrane permeability) .

- Stability : Hydrolytic sensitivity of the ester group requires storage at ≤-20°C under inert gas. Aqueous solutions should be prepared fresh with pH adjustment (e.g., phosphate buffer, pH 7.4) .

- Thermal Stability : Decomposition above 165.8°C (flash point) necessitates controlled heating during synthesis .

Advanced Research Questions

Q. How do structural modifications (e.g., biphenyl vs. methoxyphenyl) influence biological activity?

- Methodological Answer : The biphenyl group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets. Compare to analogs like O-methyl-D-tyrosine (LogP 1.35) and cell-permeable esters (e.g., Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate, which inhibits NF-κB in macrophages ). Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cytokine receptors.

Q. How can contradictory solubility data in literature be resolved?

- Methodological Answer : Discrepancies arise from solvent polarity and pH. For example:

- Polar Solvents : Low solubility in water (<1 mg/mL) but improved in DMSO (≥10 mM).

- Ionization : Protonation of the amino group at acidic pH increases solubility. Validate via saturation shake-flask method (OECD 105) .

- Co-solvents : Use cyclodextrins or lipid-based carriers for in vitro assays .

Q. What analytical strategies distinguish degradation products from synthetic impurities?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (0.1 M HCl/NaOH). Monitor via LC-MS/MS. Major degradation pathways include ester hydrolysis (yielding the free acid) .

- Impurity Profiling : Cross-reference with pharmacopeial standards (e.g., EP Impurities A–N) using UPLC-PDA .

Q. What mechanisms underlie its potential anti-inflammatory activity?

- Methodological Answer : The biphenyl moiety may inhibit pro-inflammatory cytokines (e.g., IL-6) by blocking NF-κB translocation. Validate using:

- THP-1 Macrophages : Measure cytokine secretion via ELISA after LPS stimulation .

- Western Blotting : Assess phosphorylation of IκBα and p65 NF-κB .

- Molecular Dynamics Simulations : Model interactions with Toll-like receptor 4 (TLR4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.